molecular formula C12H14N2O2S B2847964 3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione CAS No. 1046756-54-0

3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione

Cat. No. B2847964
CAS RN: 1046756-54-0
M. Wt: 250.32
InChI Key: LHIUYMUUZRTTPY-UHFFFAOYSA-N
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Description

3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione, also known as etazolate, is a thiazolidinedione derivative that has been extensively studied for its potential applications in the field of neuroscience. It was first synthesized in the 1970s and has since been investigated for its ability to modulate neurotransmitter release, enhance learning and memory, and protect against neurodegenerative diseases.

Mechanism of Action

Target of Action

Thiazolidine derivatives, to which this compound belongs, are known to exhibit diverse therapeutic and pharmaceutical activities . They are used in probe design, suggesting their interaction with various biological targets .

Mode of Action

It’s known that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties . The substituents present on the aliphatic/aromatic amines used for the synthesis of thiazolidine derivatives have a vital impact on their antimicrobial, anticancer, and antioxidant potential .

Biochemical Pathways

Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

It’s known that various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives . The in-silico ADME studies of thiazolidine-2,4-dione derivatives revealed that all the compounds were found to be drug-like .

Result of Action

Thiazolidine derivatives are known to exhibit diverse biological properties, suggesting that they may have multiple effects at the molecular and cellular level . For instance, some thiazolidine-2,4-dione derivatives were found to possess mild anticancer potential .

Action Environment

The synthesis of thiazolidine derivatives often involves green chemistry, which aims to reduce the environmental impact .

properties

IUPAC Name

3-ethyl-5-(4-methylanilino)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-14-11(15)10(17-12(14)16)13-9-6-4-8(2)5-7-9/h4-7,10,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIUYMUUZRTTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione

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